(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone
Description
Historical Context and Development
The development of this compound emerged from the broader exploration of heterocyclic compounds that began in the mid-20th century. The foundational work on 1,2,5-oxadiazoles, also known as furazans, can be traced back to systematic investigations of five-membered heterocyclic systems containing nitrogen and oxygen atoms. These early studies established the basic synthetic methodologies and structural understanding that would later enable the creation of more complex derivatives incorporating additional pharmacophoric elements.
The synthesis of compounds combining furazan rings with piperazine moieties represents a convergence of two distinct research trajectories in medicinal chemistry. Furazan derivatives gained prominence due to their unique electronic properties and potential applications in energetic materials, while piperazine-containing compounds established themselves as valuable scaffolds in pharmaceutical development. The specific compound under investigation exemplifies this synthetic convergence, incorporating both heterocyclic systems through a carbonyl linkage that maintains the electronic characteristics of each component while potentially creating synergistic effects.
Research into furazan-piperazine hybrids intensified during the late 20th and early 21st centuries as computational methods enabled more sophisticated prediction of molecular properties and biological activities. The systematic exploration of structure-activity relationships in heterocyclic compounds led to the identification of key structural features that could be optimized for specific applications, ultimately resulting in the synthesis and characterization of compounds like this compound.
Chemical Classification and Significance
This compound belongs to the chemical class of furazan derivatives, specifically those containing substituted piperazine moieties connected through amide linkages. The compound exhibits a molecular formula of C₈H₁₃N₅O₂ with a molecular weight of 211.22 grams per mole, positioning it within the range of small to medium-sized organic molecules suitable for pharmaceutical applications.
The structural classification reveals several key functional groups that contribute to the compound's chemical behavior. The 1,2,5-oxadiazole ring system provides aromatic character and electron-deficient properties, while the 4-amino substitution introduces nucleophilic reactivity and hydrogen bonding capability. The methylpiperazine component contributes basic nitrogen functionality and conformational flexibility through its saturated six-membered ring structure. The connecting carbonyl group serves as both an electron-withdrawing element and a potential site for hydrogen bonding interactions.
From a structural perspective, the compound demonstrates significant computational chemistry parameters that influence its pharmaceutical properties. The topological polar surface area measures 88.49 square angstroms, indicating moderate polarity that could facilitate cellular permeability while maintaining aqueous solubility. The calculated logarithm of the partition coefficient (LogP) value of -0.9606 suggests hydrophilic character, which typically correlates with favorable absorption and distribution properties. The presence of six hydrogen bond acceptors and one hydrogen bond donor creates opportunities for specific molecular interactions with biological targets.
Overview of 1,2,5-Oxadiazole (Furazan) Chemistry
The 1,2,5-oxadiazole ring system, commonly referred to as furazan, represents a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms positioned at the 1, 2, and 5 positions respectively. This structural arrangement creates a unique electronic environment characterized by electron deficiency and aromatic stability, properties that significantly influence the chemical reactivity and biological activity of furazan-containing compounds.
Furazan chemistry encompasses a diverse range of synthetic methodologies and reaction patterns. The ring system can be constructed through cyclodehydration of glyoxime derivatives, a process that requires careful control of temperature and pH conditions due to the inherent instability of furazans under extreme conditions. Alternative synthetic approaches include cycloaddition reactions, dimerization processes, and ring conversion methods that enable access to substituted furazan derivatives with specific functional group patterns.
The electronic properties of the furazan ring contribute to its versatility in chemical transformations. The electron-deficient nature of the heterocycle makes it susceptible to nucleophilic attack, while the aromatic character provides stability under moderate reaction conditions. Substitution patterns on the furazan ring significantly influence both reactivity and biological activity, with amino groups typically enhancing nucleophilicity and hydrogen bonding capacity.
Recent advances in furazan chemistry have revealed sophisticated structure-activity relationships that guide the design of compounds with specific properties. The incorporation of various substituents on the furazan core enables fine-tuning of electronic properties, solubility characteristics, and biological activity profiles. Computational studies have identified key descriptors that correlate with desired activities, facilitating rational design approaches for new furazan derivatives.
Relevance in Academic Research
The academic significance of this compound extends across multiple research domains, reflecting the multidisciplinary interest in heterocyclic compounds that combine structural complexity with potential functional applications. Contemporary research has established 1,2,5-oxadiazole derivatives as promising scaffolds for the development of bioactive compounds with diverse pharmacological properties.
Recent investigations have demonstrated that oxadiazole-containing compounds exhibit significant antiproliferative activity against human tumor cell lines, including colorectal carcinoma and cervical adenocarcinoma models. These studies employed standardized methylthiazolyldiphenyl-tetrazolium bromide assays to evaluate cytotoxicity and revealed structure-activity relationships that guide optimization efforts for enhanced biological activity. The incorporation of piperazine moieties has been shown to modulate these activities, potentially through altered cellular uptake mechanisms or modified target interactions.
Molecular docking studies have provided insights into the potential mechanisms of action for oxadiazole derivatives, particularly their interactions with topoisomerase enzymes. These computational investigations suggest that appropriately substituted 1,2,5-oxadiazole scaffolds could serve as foundations for the development of novel anti-topoisomerase agents, expanding the therapeutic potential of this chemical class. The specific structural features present in this compound align with these promising research directions.
The compound has also attracted attention in materials science applications, where the combination of aromatic and heterocyclic components contributes to unique electronic and thermal properties. Research into furazan-based energetic materials has revealed that structural modifications can significantly influence stability, sensitivity, and performance characteristics. While this compound differs from traditional energetic compounds, its structural features provide valuable insights into the relationships between molecular architecture and material properties.
| Research Domain | Key Findings | Methodological Approaches |
|---|---|---|
| Antiproliferative Activity | Significant cytotoxicity against HCT-116 and HeLa cell lines | MTT assays, structure-activity relationship analysis |
| Enzyme Inhibition | Topoisomerase I inhibitory effects | Biochemical assays, molecular docking studies |
| Computational Chemistry | LogP -0.9606, TPSA 88.49 Ų | Quantum mechanical calculations, descriptor analysis |
| Synthetic Chemistry | Multiple synthetic pathways available | Cycloaddition, condensation, cyclodehydration methods |
The interdisciplinary nature of research involving this compound reflects the broader trend toward convergence in chemical sciences, where insights from medicinal chemistry, materials science, and computational modeling combine to accelerate discovery and development processes. This compound serves as an exemplary case study for understanding how structural features influence multiple properties simultaneously, providing a foundation for rational design strategies in diverse application areas.
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-12-2-4-13(5-3-12)8(14)6-7(9)11-15-10-6/h2-5H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPEPOSSQPUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350127 | |
| Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300836-25-3 | |
| Record name | (4-Amino-furazan-3-yl)-(4-methyl-piperazin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone typically involves the condensation of 4-amino-furazan with 4-methyl-piperazine under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium methoxide to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group on the furazan ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles, including (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone, exhibit significant antimicrobial properties. A study demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
1.2 Monoamine Oxidase Inhibition
Another prominent application is in the field of neuropharmacology. Compounds similar to this compound have been investigated as monoamine oxidase inhibitors (MAOIs). MAOIs are important in treating depression and Parkinson's disease by increasing levels of neurotransmitters such as dopamine and serotonin in the brain . The compound has shown promising results in preliminary studies as a potential MAOI with favorable binding affinity .
Materials Science
2.1 Energetic Materials
Oxadiazole-based compounds are being explored for their potential use in energetic materials due to their high thermal stability and energy density. Research indicates that derivatives of this compound can serve as components in explosives or propellants. Their ability to release energy upon decomposition makes them suitable for military and aerospace applications .
Biochemical Probes
3.1 Fluorescent Probes
The unique structural features of this compound allow it to be utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to certain proteins can facilitate the study of protein interactions and cellular processes . This application is particularly valuable in drug discovery and development.
Case Studies
Mechanism of Action
The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The amino group on the furazan ring can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Insights
- Thermal Stability: The target compound’s lack of nitro groups (cf. ANFF-1) reduces decomposition risks, making it safer for non-energetic applications .
- Bioactivity : Methylpiperazine’s basicity may improve blood-brain barrier penetration compared to benzimidazole (1VE) or thiocyanate (TA) derivatives .
- Synthesis Challenges : Discontinued status (CymitQuimica) suggests difficulties in large-scale production or purification .
Biological Activity
(4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This compound combines a furazan ring with a piperazine moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₅O. The structure features an amino group on the oxadiazole ring and a methyl-substituted piperazine ring, contributing to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action involves:
- Hydrogen Bonding : The amino group on the furazan ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Receptor Interaction : The piperazine ring facilitates interactions with neurotransmitter receptors and enzymes, potentially modulating signaling pathways involved in various physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, suggesting potential applications in treating infections. For instance:
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : It may interfere with cell cycle progression in tumor cells.
- Apoptotic Pathways : Activation of caspases has been noted in treated cancer cell lines .
| Activity Type | Target Organism/Cell Type | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition |
| Antimicrobial | Escherichia coli | Growth inhibition |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Synthesis and Evaluation
The synthesis of this compound typically involves the condensation reaction between 4-amino-furazan and 4-methyl-piperazine. This synthetic route allows for the modification and optimization of the compound for enhanced biological activity.
Toxicity and Selectivity
Toxicological assessments have revealed that while the compound shows promising biological activity, it also presents challenges such as toxicity and selectivity. Studies indicate that modifications to the piperazine moiety can improve selectivity for specific targets while reducing cytotoxic effects .
Comparison with Similar Compounds
Similar compounds include various oxadiazole derivatives known for their biological activities. However, this compound stands out due to its unique combination of structural elements that allow for diverse interactions.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Amino-4-(1H-tetrazol-5-yl)-furazan | Furazan ring with tetrazole | Antitumor activity |
| 3-Amino-furazan derivatives | Varied substitutions on furazan | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives with 4-methylpiperazine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by nucleophilic substitution with the piperazine moiety. Solvent selection (e.g., toluene, DMF, or acetonitrile) and reaction temperature (60–100°C) significantly impact yield . Purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical to optimize intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The oxadiazole ring protons appear as a singlet near δ 8.5–9.0 ppm in H NMR, while the piperazine methyl group resonates at δ 2.2–2.4 ppm. C NMR should show the carbonyl carbon at ~165–170 ppm .
- IR : A strong carbonyl stretch (C=O) near 1680–1700 cm and N-H stretches (oxadiazole amino group) at 3300–3400 cm are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z 238.0965 (calculated for CHNO) .
Q. What in vitro screening strategies are recommended for evaluating this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) based on structural analogs. Use dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinase assays). For cytotoxicity, employ MTT or resazurin assays in multiple cell lines (e.g., HEK293, HeLa) with triplicate measurements. Include solubility testing in DMSO/PBS to ensure compound stability .
Advanced Research Questions
Q. How can computational methods predict this compound’s electronic properties and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The oxadiazole ring’s electron-deficient nature may favor nucleophilic attack at the carbonyl group .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT) or PDE inhibitors. Validate docking poses with MD simulations (10–100 ns) to assess binding stability .
- ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity) and blood-brain barrier permeability, guiding lead optimization .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation Experiments : Replicate assays under varied conditions (pH, temperature) to rule out experimental artifacts.
- Metadynamics Simulations : Identify hidden conformational states of the target protein that may explain discrepancies.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituting the piperazine methyl group) to test if activity trends align with docking scores .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (254–365 nm) in aqueous solutions (pH 4–10) and monitor degradation via LC-MS. Identify byproducts (e.g., hydroxylated or cleaved fragments) .
- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown. Measure half-life (t) under aerobic/anaerobic conditions .
- Soil Sorption Tests : Apply batch equilibration methods with varying soil organic matter content to determine K (organic carbon-water partition coefficient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
